molecular formula C10H12ClNO B11900878 3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride CAS No. 62230-80-2

3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride

Cat. No.: B11900878
CAS No.: 62230-80-2
M. Wt: 197.66 g/mol
InChI Key: SEROISSVMNNCSS-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

62230-80-2

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-quinolin-8-one;hydrochloride

InChI

InChI=1S/C10H11NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h5-6H,2-4H2,1H3;1H

InChI Key

SEROISSVMNNCSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)CCC2)N=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A methylated derivative of quinoline.

    6,7-Dihydroquinoline: A reduced form of quinoline.

Uniqueness

3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride is unique due to its specific structure, which combines a methyl group and a dihydroquinoline ring with a hydrochloride salt. This unique structure may confer specific biological activities and chemical properties that distinguish it from other quinoline derivatives.

Biological Activity

3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

  • CAS Number : 62230-80-2
  • Molecular Formula : C10H12ClNO
  • Molecular Weight : 197.66 g/mol
  • IUPAC Name : 3-methyl-6,7-dihydro-5H-quinolin-8-one; hydrochloride
  • Canonical SMILES : CC1=CC2=C(C(=O)CCC2)N=C1.Cl

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied against various bacterial strains and fungi, demonstrating effectiveness comparable to standard antimicrobial agents. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antiviral Activity

The compound has also shown potential antiviral effects. Studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound appears to modulate several signaling pathways involved in cell proliferation and survival, including the inhibition of the AKT/mTOR pathway.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in critical metabolic processes.
  • Receptor Binding : The compound can bind to cellular receptors, altering signal transduction pathways.
  • DNA Interaction : Preliminary studies suggest potential interactions with DNA, leading to alterations in gene expression.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Study :
    • A study conducted on various bacterial strains showed that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Anticancer Research :
    • In a study involving human cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cancer types. Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction .
  • Antiviral Evaluation :
    • Research exploring the antiviral properties of this compound indicated effective inhibition of viral replication in vitro against influenza virus, with a reported IC50 value of approximately 10 µM .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntimicrobial, Antiviral, Anticancer5 - 15Enzyme inhibition, receptor binding
Quinoline Derivative AAntimicrobial20Membrane disruption
Quinoline Derivative BAnticancer10DNA intercalation

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